molecular formula C10H11NO2 B13414471 6-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one

6-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one

Cat. No.: B13414471
M. Wt: 177.20 g/mol
InChI Key: CJBFWSVEPRTOCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one can be achieved through various synthetic routes. One common method involves the base-promoted addition of 2-(tert-butoxycarbonylamino)methyl-1,3-dithiane with 2-(tert-butyldimethylsiloxymethyl)benzyl chloride, followed by desilylation, oxidation, and cyclization via reductive amination . Another approach uses ring-closing metathesis of dienyl N-(2-nitrophenyl)sulfonamide, followed by hydroxylation and oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

6-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one involves its interaction with specific molecular targets, such as muscarinic receptors . It acts as an antagonist, blocking the receptor’s activity and thereby modulating physiological responses. The exact pathways and molecular targets involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-hydroxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one is unique due to its specific hydroxyl group placement and its potential as a selective muscarinic receptor antagonist . This makes it a valuable compound for therapeutic research and development.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

6-hydroxy-2,3,4,5-tetrahydro-2-benzazepin-1-one

InChI

InChI=1S/C10H11NO2/c12-9-5-1-3-8-7(9)4-2-6-11-10(8)13/h1,3,5,12H,2,4,6H2,(H,11,13)

InChI Key

CJBFWSVEPRTOCI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC=C2O)C(=O)NC1

Origin of Product

United States

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